molecular formula C19H24N2O2 B1384951 N-(4-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide CAS No. 1020057-99-1

N-(4-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide

Cat. No.: B1384951
CAS No.: 1020057-99-1
M. Wt: 312.4 g/mol
InChI Key: LAZKHNYEALYOBN-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Histone Deacetylase Inhibition :

    • Benzamides like MGCD0103 have been designed and evaluated as selective inhibitors of histone deacetylase (HDAC), showing promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis. They are notably effective in vitro and have demonstrated significant antitumor activity in vivo (Zhou et al., 2008).
    • Similarly, 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs have shown to inhibit HDAC1, resulting in the upregulation of tumor suppressor genes and inhibition of human cancer cell proliferation. Some of these compounds were also active in human tumor xenograft models in vivo (Fréchette et al., 2008).
  • Antimicrobial Activity :

    • Benzamide derivatives such as N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides have been synthesized and evaluated for their antibacterial and antifungal activities, exhibiting broad-spectrum activity against a range of microorganisms including drug-resistant isolates. Some derivatives demonstrated high potency with minimal inhibitory concentrations (MIC) values as low as 1.95 microg/ml (Ertan et al., 2007).
  • Antioxidant Activity and Structural Analysis :

    • Studies on benzamide derivatives like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide have combined experimental techniques (X-ray diffraction, IR spectroscopy) with theoretical methods (density functional theory - DFT calculations) to analyze the molecular structure, electron distribution, and potential antioxidant properties of the compounds (Demir et al., 2015).
    • Amino-substituted benzamides have been studied for their electrochemical oxidation mechanisms, which is crucial in understanding their antioxidant activity. The electrochemical behavior of these compounds and their potential as powerful antioxidants have been explored through various electrochemical techniques (Jovanović et al., 2020).
  • Anticancer Activity :

    • Certain benzamide derivatives have been synthesized and screened for their inhibitory potential against various enzymes, showing promise in the field of medicinal chemistry due to their ability to bind nucleotide protein targets. These compounds are of interest for further applications in cancer treatment and other diseases (Saeed et al., 2015).
  • Characterization and Synthesis :

    • Studies on the synthesis, characterization, and biological evaluation of various benzamide derivatives provide insights into their potential pharmacological activities and the underlying mechanisms. These studies often include structural analysis using techniques such as X-ray diffraction, NMR, and mass spectrometry (Kırca et al., 2018; Saeed et al., 2010).

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-3-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(2)9-10-23-17-6-4-5-15(12-17)19(22)21-18-8-7-16(20)11-14(18)3/h4-8,11-13H,9-10,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZKHNYEALYOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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